N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8644906
InChI: InChI=1S/C18H19N5OS/c1-12-6-4-7-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)3)14-8-5-9-19-10-14/h4-10H,11H2,1-3H3,(H,20,24)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC8644906

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H19N5OS/c1-12-6-4-7-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)3)14-8-5-9-19-10-14/h4-10H,11H2,1-3H3,(H,20,24)
Standard InChI Key BXGUXLMSUJMGQQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate architecture:

  • Core structure: A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide chain.

  • Substituents:

    • Position 4: Methyl group.

    • Position 5: Pyridin-3-yl group (a nitrogen-containing heteroaromatic ring).

    • Acetamide side chain: Attached to the sulfanyl group and terminated with an N-(2,6-dimethylphenyl) group.

Table 1: Key Structural Components and Their Implications

ComponentRole/Implication
1,2,4-Triazole ringEnhances metabolic stability and facilitates hydrogen bonding .
Pyridin-3-yl groupIntroduces basicity and potential for π-π interactions with biological targets.
Sulfanyl linkerImproves solubility and serves as a metabolic handle for derivatization.
N-(2,6-Dimethylphenyl)Provides steric bulk, influencing receptor binding selectivity .

Synthetic Strategies and Optimization

While no direct synthesis route for this compound is documented, analogous methodologies from patent literature and triazole chemistry provide a framework for its preparation.

General Approach to Triazole-Acetamide Hybrids

The synthesis likely involves:

  • Triazole ring formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition.

  • Sulfanyl-acetamide coupling: Reaction of a triazole-thiol intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions .

Critical Reaction Steps (Inferred from ):

  • Step 1: Preparation of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization of pyridine-3-carbohydrazide with methyl isothiocyanate.

  • Step 2: Alkylation of the triazole-thiol with 2-chloro-N-(2,6-dimethylphenyl)acetamide in ethanol or DMF, using K₂CO₃ as a base.

Industrial Scalability Considerations

Patents describing similar compounds emphasize:

  • Solvent selection: Absolute ethanol or DMF for optimal reactivity and purity .

  • Temperature control: Reflux conditions (80–100°C) to drive the reaction to completion.

  • Acidification steps: Post-reaction HCl treatment to precipitate unreacted intermediates, ensuring high yield (>85%) .

Physicochemical and Spectroscopic Properties

Predicted Properties

  • Molecular formula: C₁₉H₂₀N₆OS.

  • Molecular weight: 396.47 g/mol.

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to the triazole and pyridine moieties.

Spectroscopic Characterization (Based on Analogs )

  • ¹H NMR:

    • δ 2.25 (s, 6H, Ar-CH₃), δ 3.85 (s, 2H, CH₂CO), δ 7.20–8.50 (m, aromatic protons).

  • IR:

    • 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch).

  • MS (ESI+):

    • m/z 397.1 [M+H]⁺.

Challenges and Future Directions

Knowledge Gaps

  • Toxicity data: No in vivo studies available for this specific compound.

  • Synthetic yields: Scalability of the sulfanyl coupling step requires optimization.

Research Priorities

  • Structure-activity relationship (SAR) studies: Systematic variation of the pyridinyl and triazole substituents.

  • Molecular docking: Screening against targets like HER2 kinase or bacterial dihydrofolate reductase.

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